3-(Methylthio)propyl acetate

Description

3-(Methylthio)propyl acetate, also known as fema 3883 or methionol acetate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from 3-methylthiopropanol. This compound is an ester and fatty tasting compound that can be found in alcoholic beverages, fruits, and pomes. This makes this compound a potential biomarker for the consumption of these food products.

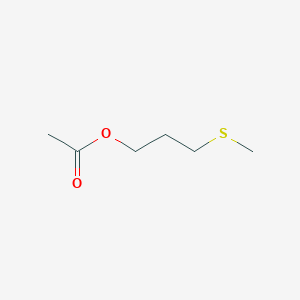

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylpropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-6(7)8-4-3-5-9-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZQTNIAYMRVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168087 | |

| Record name | 3-(Methylthio)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with fatty, estery odour | |

| Record name | 3-(Methylthio)propyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

201.00 to 202.00 °C. @ 760.00 mm Hg | |

| Record name | 3-(Methylthio)propyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water; soluble in alcohol and oils | |

| Record name | 3-(Methylthio)propyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-(Methylthio)propyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.036-1.044 | |

| Record name | 3-(Methylthio)propyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16630-55-0 | |

| Record name | 3-(Methylthio)propyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)propyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylthio)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)propyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)PROPYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGN6YR3CJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Methylthio)propyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylthio)propyl Acetate: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(methylthio)propyl acetate. It is a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields. This document includes detailed information on the compound's physicochemical properties, spectroscopic data, and both chemical and biochemical synthesis routes. The guide also presents experimental protocols and visualizations to facilitate a deeper understanding of this multifaceted compound.

Introduction

This compound, also known as methionol acetate, is an organic compound that plays a significant role as a flavor and fragrance agent.[1][2] It is found naturally in various fruits and beverages such as apples, melons, pineapples, and beer.[3][4] Its characteristic odor profile is described as herbal, mushroom-like, and reminiscent of cabbage and asparagus.[3] Beyond its sensory applications, this compound serves as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4] This guide delves into the core chemical and structural aspects of this compound, providing a technical foundation for its application in research and development.

Chemical Structure and Identifiers

This compound is an acetate ester characterized by the presence of a methylthio ether group.[2] The molecule consists of a propyl chain with a methylthio group at the 3-position and an acetate group esterified to the 1-position.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(methylsulfanyl)propyl acetate[2] |

| CAS Number | 16630-55-0[3] |

| Molecular Formula | C6H12O2S[2] |

| Molecular Weight | 148.22 g/mol [5] |

| InChI | InChI=1S/C6H12O2S/c1-6(7)8-4-3-5-9-2/h3-5H2,1-2H3[5] |

| InChIKey | LPZQTNIAYMRVMF-UHFFFAOYSA-N[5] |

| SMILES | CSCCCOC(C)=O[6] |

| Synonyms | Methionol acetate, 3-(Methylmercapto)-propyl acetate, Acetic acid 3-(methylthio)propyl ester[3][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and analysis. A summary of these properties is presented in the table below.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[3] |

| Boiling Point | 96 °C at 14 mmHg[3] |

| Density | 1.041 g/cm³[3] |

| Refractive Index | 1.4610 - 1.4650[3] |

| Flash Point | 198.00 °F (92.22 °C)[7] |

| logP (Octanol/Water Partition Coefficient) | 1.303 (Calculated)[6] |

| Vapor Pressure | 0.247 mmHg at 25 °C (Estimated) |

| Water Solubility | Log10 of Water solubility in mol/l = -1.08 (Calculated)[6] |

| Storage Temperature | 2-8°C, stored under nitrogen[3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectra are available upon request from various suppliers, a summary of expected signals is provided below.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetate group, the methylene protons of the propyl chain, and the methyl protons of the thioether group.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the carbons of the propyl chain, and the methyl carbons of the acetate and thioether groups.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1740 cm⁻¹) and C-O stretching vibrations.

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 148, along with characteristic fragment ions resulting from the cleavage of the ester and thioether functionalities.

Synthesis of this compound

This compound can be synthesized through both chemical and biochemical methods.

5.1. Chemical Synthesis: Fischer Esterification

A common method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this case, 3-(methylthio)propan-1-ol is reacted with acetic acid in the presence of a strong acid catalyst such as sulfuric acid.

Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(methylthio)propan-1-ol (1 equivalent) and glacial acetic acid (2-3 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the alcohol weight) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction and Neutralization: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the excess acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to yield the pure product.

5.2. Biochemical Synthesis: The Ehrlich Pathway

In certain yeasts, such as Saccharomyces cerevisiae, this compound can be produced from the amino acid L-methionine via the Ehrlich pathway.[1][8][9] This metabolic route involves a series of enzymatic reactions.

The biochemical production of this compound begins with the catabolism of L-methionine. The key intermediate, 3-(methylthio)propan-1-ol (methionol), is first synthesized through the Ehrlich pathway. Subsequently, methionol is esterified to this compound by the action of alcohol acetyltransferases.[10]

Analytical Methodologies

6.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Experimental Protocol (Representative):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A suitable temperature gradient to ensure good separation, for example, starting at 50°C and ramping up to 250°C.

-

Injector: Split/splitless injector at a temperature of 250°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300.

6.2. Purity Assessment

The purity of this compound can be determined by gas chromatography with a flame ionization detector (GC-FID). The peak area percentage of the main component corresponds to its purity.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

The primary application of this compound is in the food and fragrance industries as a flavoring and aroma compound.[1][2] It is also utilized as a versatile chemical intermediate in organic synthesis for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[4]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The information presented herein is intended to be a valuable resource for professionals in research, development, and related scientific fields. The combination of tabulated data, experimental protocols, and pathway visualizations offers a comprehensive understanding of this important compound.

References

- 1. amino acid catabolic process to alcohol via Ehrlich pathway | SGD [frontend.qa.yeastgenome.org]

- 2. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16630-55-0 [chemicalbook.com]

- 4. This compound 16630-55-0, CasNo.16630-55-0 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound (CAS 16630-55-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]

- 8. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Aroma of Ripening: A Technical Guide to 3-(Methylthio)propyl Acetate in Fruits

For Immediate Release

This technical guide provides an in-depth analysis of the natural occurrence of 3-(methylthio)propyl acetate, a key sulfur-containing volatile compound, in various fruits. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge on its quantitative presence, biosynthetic pathways, and the analytical methodologies used for its characterization.

Introduction

This compound is a significant contributor to the aroma profile of several fruits, imparting characteristic ripe and fruity notes. As a volatile ester derived from the amino acid methionine, its presence and concentration are intricately linked to the ripening process and the specific enzymatic machinery of the fruit. Understanding the biosynthesis and natural variation of this compound is crucial for flavor science, fruit breeding, and the development of natural flavoring agents. This guide offers a comprehensive overview of the current state of research on this compound in the context of fruit biochemistry.

Quantitative Occurrence in Fruits

The concentration of this compound varies significantly across different fruit species and even between cultivars. The following table summarizes the available quantitative data for its presence in select fruits. It is important to note that the methodologies for quantification can differ, leading to variations in reported values.

| Fruit Species | Cultivar/Variety | Fruit Part | Concentration/Abundance | Reference(s) |

| Melon | Breeding Lines | Whole Fruit | 0–70.41 µg/kg FW | [1] |

| Pineapple | Not Specified | Peel | 1.6% (relative abundance of total volatiles) | |

| Apple | Not Specified | Fruit | Detected (in apple brandy) |

Biosynthesis of this compound

The formation of this compound in fruits originates from the catabolism of L-methionine via the Ehrlich pathway. This metabolic route is a well-established pathway for the synthesis of fusel alcohols from amino acids. The process culminates in an esterification step catalyzed by alcohol acyltransferases (AATs).

The key steps in the biosynthesis are as follows:

-

Transamination: L-methionine is converted to α-keto-γ-(methylthio)butyrate.

-

Decarboxylation: α-keto-γ-(methylthio)butyrate is decarboxylated to form 3-(methylthio)propanal (methional).

-

Reduction: Methional is reduced to 3-(methylthio)propanol (methionol).

-

Esterification: Finally, 3-(methylthio)propanol is esterified with acetyl-CoA by an alcohol acyltransferase (AAT) to produce this compound.

Experimental Protocols

The analysis of volatile sulfur compounds like this compound in complex fruit matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method.

Workflow for HS-SPME-GC-MS Analysis

Detailed Methodology for HS-SPME-GC-MS Analysis

The following is a representative protocol synthesized from common practices for the analysis of volatile sulfur compounds in fruits.

4.2.1 Sample Preparation

-

Homogenization: A representative sample of the fruit tissue (e.g., 5 g of fresh pulp) is homogenized, often under cryogenic conditions to minimize enzymatic activity.

-

Vial Preparation: The homogenized sample is immediately transferred to a 20 mL headspace vial.

-

Matrix Modification: To enhance the release of volatiles, a saturated solution of sodium chloride (NaCl) is often added to the vial to increase the ionic strength of the matrix.

-

Internal Standard: A known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added for quantification.

4.2.2 Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of volatile and semi-volatile compounds, including sulfur compounds.

-

Equilibration: The sealed vial is incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 15 minutes) with constant agitation to allow the volatiles to equilibrate in the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

4.2.3 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes for a set time (e.g., 5 minutes).

-

Chromatographic Separation: The desorbed compounds are separated on a capillary column suitable for volatile compound analysis (e.g., a DB-5ms or equivalent). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all compounds.

-

Mass Spectrometry Detection: The separated compounds are detected by a mass spectrometer. Data can be acquired in full scan mode for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and targeted quantification.

4.2.4 Data Analysis

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: The concentration of this compound is determined by constructing a calibration curve using authentic standards and normalizing the peak area to that of the internal standard.

Conclusion

This compound is a crucial, yet often low-concentration, component of the aroma of several important fruits. Its biosynthesis from L-methionine via the Ehrlich pathway highlights the intricate connection between primary and secondary metabolism in fruit development. The analytical methodologies, particularly HS-SPME-GC-MS, provide the necessary sensitivity and selectivity for its detection and quantification. Further research into the genetic and environmental factors influencing the expression of the enzymes in its biosynthetic pathway will be pivotal for the targeted enhancement of fruit flavor profiles and the development of novel natural flavorings.

References

Unveiling the Aroma Profile of 3-(Methylthio)propyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propyl acetate is a volatile sulfur-containing compound that plays a significant role in the aroma profiles of a variety of fruits and fermented beverages. Its potent and complex aroma, characterized by a combination of fruity, savory, and sulfurous notes, makes it a molecule of great interest in the fields of food science, flavor chemistry, and sensory analysis. This technical guide provides an in-depth exploration of the aroma profile of this compound, its natural occurrence, and the analytical methodologies used for its characterization.

Sensory Profile and Occurrence

This compound is recognized for its multifaceted aroma, which can be described as a blend of fruity, tropical, and savory notes, with some sources also indicating herbal, mushroom, cabbage, asparagus, potato, and cheesy undertones. Its low odor detection threshold of 30 parts per billion (ppb) signifies its high impact on the overall aroma of products in which it is present, even at trace concentrations.[1]

This compound has been identified as a natural volatile constituent in a range of fruits and beverages, contributing to their characteristic sensory experience.

Quantitative Data Summary

| Food/Beverage | Concentration Range |

| Melon | 0 - 13.47 µg/kg |

| Pineapple | Present, but not quantified |

| Apple | Reported, but not quantified |

| White Wine | Reported, but not quantified |

| Beer | Reported, but not quantified |

| Malt Whiskey | Reported, but not quantified |

Experimental Protocols

The identification and quantification of this compound, along with the characterization of its aroma profile, require specialized analytical and sensory evaluation techniques.

Chemical Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas chromatography-olfactometry (GC-O) is a powerful technique used to separate volatile compounds and assess their individual aroma characteristics.

Sample Preparation:

-

Solid Phase Microextraction (SPME): This is a common technique for extracting and concentrating volatile and semi-volatile compounds from a sample matrix. For beverage analysis, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used. The sample is typically diluted to reduce the ethanol concentration (e.g., to 2.5% v/v), and salt (e.g., 20% w/v NaCl) is added to improve the extraction efficiency of volatile sulfur compounds. The extraction is performed at a controlled temperature (e.g., 35°C) for a specific duration (e.g., 30 minutes).

-

Purge-and-Trap: This method involves purging the sample with an inert gas to release volatile compounds, which are then trapped on a sorbent material. The trapped compounds are subsequently desorbed thermally into the GC system. This technique is particularly useful for trace-level analysis of sulfur compounds.

Gas Chromatography (GC) Conditions:

-

Column: A capillary column with a polar stationary phase, such as a CP-WAX 58 (FFAP)-CB (50 m x 0.32 mm, 0.3 µm film thickness), is suitable for separating sulfur compounds.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C, hold for 5 minutes), ramps up to a higher temperature (e.g., 220°C at 2°C/min), and holds for an extended period (e.g., 20 minutes).

-

Injector: A splitless injection is often used to maximize the transfer of analytes to the column.

-

Detector: A sulfur-specific detector is crucial for the sensitive and selective detection of this compound. Common choices include:

-

Flame Photometric Detector (FPD)

-

Pulsed Flame Photometric Detector (PFPD)

-

Sulfur Chemiluminescence Detector (SCD)

-

Olfactometry:

The effluent from the GC column is split between the detector and an olfactometry port, where a trained sensory panelist sniffs the eluting compounds and describes their aroma.

Sensory Evaluation: Descriptive Analysis

Descriptive sensory analysis is used to identify and quantify the specific sensory attributes of a compound.

Panelist Selection and Training:

-

A panel of trained assessors (typically 8-12 individuals) is selected based on their sensory acuity and ability to describe aromas.

-

Panelists undergo extensive training to familiarize themselves with a wide range of aroma standards, including those representative of fruity, savory, and sulfurous notes.

Evaluation Procedure:

-

Samples of this compound are prepared in a neutral solvent (e.g., mineral oil or propylene glycol) at various concentrations.

-

Panelists evaluate the samples in a controlled environment (i.e., sensory booths with controlled lighting and temperature).

-

Using a standardized scoresheet, panelists rate the intensity of various aroma descriptors (e.g., fruity, pineapple, savory, sulfury, cooked vegetable) on a line scale (e.g., from 0 = not perceptible to 10 = very strong).

-

Data is collected and analyzed statistically to generate a sensory profile of the compound.

Biosynthetic Pathway

In yeast, such as Saccharomyces cerevisiae, this compound can be produced from the amino acid L-methionine via the Ehrlich pathway. This metabolic route involves a series of enzymatic reactions:

-

Transamination: The amino group of L-methionine is removed.

-

Decarboxylation: The carboxyl group is removed, forming an aldehyde.

-

Reduction: The aldehyde is reduced to the corresponding alcohol, 3-(methylthio)-1-propanol (methionol).

-

Esterification: The alcohol is then esterified by an alcohol acetyltransferase (AAT) to form this compound.[2]

Mandatory Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Biosynthetic pathway of this compound from L-methionine.

References

Unveiling the Sensory Potential: A Technical Guide to 3-(Methylthio)propyl Acetate in Flavor and Fragrance Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)propyl acetate, a volatile organic compound, is a significant contributor to the sensory profile of a diverse range of food products and a valuable ingredient in the flavor and fragrance industry. This technical guide provides a comprehensive overview of its chemical properties, flavor and fragrance applications, synthesis methodologies, and analytical protocols. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental procedures, and a visualization of its biocatalytic synthesis pathway.

Introduction

This compound, also known as methionyl acetate, is an ester characterized by its complex and potent aroma profile.[1][2] It is found naturally in various fruits such as pineapple, apple, and melon, as well as in fermented beverages like beer and white wine.[3] Its unique sensory characteristics, which range from fruity and tropical to savory and herbaceous, make it a versatile ingredient for enhancing the flavor and fragrance of a wide array of products.[1][4] This guide delves into the technical aspects of this compound, offering a valuable resource for its application in research and development.

Physicochemical and Sensory Properties

A thorough understanding of the physicochemical and sensory properties of this compound is crucial for its effective application. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H12O2S | [5] |

| Molecular Weight | 148.23 g/mol | [5] |

| CAS Number | 16630-55-0 | [5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 96 °C at 14 mmHg | [3] |

| Flash Point | 84.54 °C | [3] |

| Density | 1.022 - 1.044 g/cm³ at 25 °C | [3][7] |

| Refractive Index | 1.4610 - 1.4670 at 20 °C | [3][7] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [5] |

| Vapor Pressure | 0.247 mmHg at 25 °C | [3] |

Table 2: Flavor and Fragrance Profile of this compound

| Attribute | Description | Reference |

| Odor Type | Sulfurous, herbal, mushroom, cabbage, asparagus, potato, cheesy, fruity, tropical, savory | [1][4][7] |

| Flavor Profile | Green, enhances ripeness in cheese, fruit, and vegetable flavors | [7] |

| Odor Threshold | 30 ppb (parts per billion) | [3] |

Table 3: Reported Natural Occurrence and Application Levels

| Product | Reported Occurrence/Application Level | Reference |

| Natural Occurrence | ||

| Pineapple | Naturally present | [3] |

| Apple | Naturally present | [3] |

| Melon | Naturally present | [3] |

| Beer | Naturally present | [3] |

| White Wine | Naturally present | [3] |

| Malt Whiskey | Naturally present | [3] |

| Application Levels | ||

| Soups and Sauces | 1-5 ppm | [7] |

| Seasonings | 300-500 ppm | [7] |

Synthesis of this compound

This compound can be synthesized through both chemical and biocatalytic methods.

Chemical Synthesis: Fischer Esterification

This protocol describes a general method for the synthesis of this compound via Fischer esterification of 3-(methylthio)propan-1-ol with acetic acid.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1 mole of 3-(methylthio)propan-1-ol and 1.2 moles of glacial acetic acid.

-

Catalyst Addition: Slowly add a catalytic amount (e.g., 0.05 moles) of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux (approximately 100-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Extraction and Drying: Extract the aqueous layers with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by fractional distillation to yield pure this compound.

Biocatalytic Synthesis using Saccharomyces cerevisiae

This protocol is based on the production of this compound from L-methionine using engineered Saccharomyces cerevisiae.[4]

Experimental Protocol:

-

Yeast Strain and Pre-culture: Use a Saccharomyces cerevisiae strain, potentially overexpressing an alcohol acetyltransferase (e.g., ATF1).[4] Prepare a pre-culture by inoculating a single colony into a suitable yeast medium (e.g., YPD) and incubate at 30 °C with shaking until the culture reaches the exponential growth phase.

-

Fermentation Medium: Prepare a fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (L-methionine as the primary nitrogen source to drive the Ehrlich pathway), yeast extract, and other essential nutrients.

-

Inoculation and Fermentation: Inoculate the fermentation medium with the pre-culture to a starting optical density (OD600) of approximately 0.1. Conduct the fermentation in a bioreactor at a controlled temperature (e.g., 30 °C) and pH.

-

Fed-batch Strategy: Employ a fed-batch strategy by feeding a concentrated glucose solution to maintain a low glucose concentration in the fermenter, which can optimize product yield.

-

Product Extraction: After the desired fermentation time (e.g., 48-72 hours), harvest the culture broth. The product, this compound, can be extracted from the supernatant using a suitable organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the concentration of this compound in the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodology: Quantification by SPME-GC-MS

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive and robust method for the quantification of this compound in complex matrices like food and beverages.

Experimental Protocol:

-

Sample Preparation: Homogenize liquid samples or create a slurry of solid samples in deionized water. For enhanced extraction efficiency, add a known amount of salt (e.g., NaCl) to the sample vial to increase the ionic strength of the matrix. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be added for accurate quantification.

-

SPME: Place the sample vial in a temperature-controlled autosampler. Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 50 °C) with agitation.

-

GC-MS Analysis: Desorb the extracted analytes from the SPME fiber in the hot inlet of the gas chromatograph.

-

GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of this compound (e.g., m/z 43, 61, 75, 106, 148).

-

-

Quantification: Create a calibration curve using standards of this compound of known concentrations. Calculate the concentration of the analyte in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Biocatalytic Synthesis Pathway

The biocatalytic production of this compound in yeast follows the Ehrlich pathway, starting from the amino acid L-methionine. The following diagram illustrates this metabolic route.

Caption: Biocatalytic synthesis of this compound via the Ehrlich pathway in yeast.

Conclusion

This compound is a multifaceted aroma compound with significant potential in the flavor and fragrance industry. Its complex sensory profile allows for nuanced applications in a variety of products. This technical guide has provided a detailed overview of its properties, synthesis, and analysis, offering a solid foundation for researchers and developers to explore its full potential. The provided experimental protocols serve as a starting point for further investigation and optimization in specific applications. As research continues, a deeper understanding of its sensory perception and potential biological interactions will further expand its utility.

References

- 1. This compound (CAS 16630-55-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 16630-55-0, CasNo.16630-55-0 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 7. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]

An In-depth Technical Guide to 3-(Methylthio)propyl Acetate: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(methylthio)propyl acetate (CAS No. 16630-55-0). It is a valuable resource for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound. This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data for its characterization. Furthermore, logical workflows for its synthesis and potential chemical modifications are presented using Graphviz diagrams.

Introduction

This compound is an organic compound that belongs to the class of thioethers and acetate esters.[1][2] It is recognized for its characteristic fruity and sulfurous aroma and is found naturally in various fruits such as apples and melons, as well as in beverages like wine and beer.[3] In addition to its use as a flavoring and fragrance agent, its bifunctional nature, containing both an ester and a thioether group, makes it a potentially useful building block in organic synthesis. This guide aims to provide a detailed technical overview of its properties and experimental procedures relevant to a scientific audience.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data has been compiled from various scientific sources and databases.

Identification and General Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Methionyl acetate, 3-methylsulfanylpropyl acetate | [1] |

| CAS Number | 16630-55-0 | [2] |

| Molecular Formula | C₆H₁₂O₂S | [4][5] |

| Molecular Weight | 148.22 g/mol | [4][5] |

| Appearance | Colorless liquid | [3] |

| Odor | Fruity, sulfurous, estery | [1] |

Physical Properties

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 96 °C | at 14 mmHg | [2] |

| Density | 1.041 g/cm³ | at 25 °C | [3] |

| Refractive Index | 1.4610 - 1.4650 | at 20 °C | [3] |

| Flash Point | 84.5 °C | ||

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1] | |

| Vapor Pressure | 0.247 mmHg | at 25 °C |

Spectroscopic Data

| Technique | Key Data/Peaks | Reference(s) |

| GC-MS | Major fragments (m/z): 43, 88, 73 | [1] |

| ¹H NMR | Spectral data available. | [6] |

| ¹³C NMR | Spectral data available. | [1] |

| Infrared (IR) | Spectral data available. | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key chemical reactions of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 3-(methylthio)propan-1-ol and acetic acid using an acid catalyst.

Materials:

-

3-(Methylthio)propan-1-ol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Anhydrous Sodium Sulfate

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated NaCl solution)

-

Diethyl Ether

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

To a 250 mL round-bottom flask, add 3-(methylthio)propan-1-ol (0.1 mol), glacial acetic acid (0.12 mol), and a magnetic stir bar.

-

Slowly add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 100 mL of diethyl ether.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Caption: Synthesis of this compound.

Oxidation of this compound

This protocol details the selective oxidation of the thioether group in this compound to a sulfoxide or a sulfone using meta-chloroperoxybenzoic acid (m-CPBA).[7]

Materials:

-

This compound

-

meta-Chloroperoxybenzoic Acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Sulfite Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure for Sulfoxide Synthesis:

-

Dissolve this compound (1 mmol) in 10 mL of dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the stirred solution.

-

Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding 10 mL of saturated sodium sulfite solution.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the sulfoxide.

Procedure for Sulfone Synthesis:

-

Follow the same initial steps as for the sulfoxide synthesis.

-

Use at least 2.2 equivalents of m-CPBA and allow the reaction to warm to room temperature after the addition.

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Follow the same workup procedure as for the sulfoxide to isolate the sulfone.

Caption: Oxidation pathway of the thioether.

Hydrolysis of this compound

This protocol describes the base-catalyzed hydrolysis of the ester functional group.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric Acid (HCl, 1M)

-

Diethyl Ether

-

Round-bottom flask, reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound (0.05 mol) in 50 mL of methanol.

-

Add a solution of sodium hydroxide (0.1 mol) in 20 mL of water.

-

Heat the mixture to reflux for 2 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling, neutralize the reaction mixture with 1M HCl until the pH is approximately 7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-(methylthio)propan-1-ol.

Spectroscopic Analysis Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]

Parameters:

-

Injector Temperature: 250 °C[7]

-

Oven Program: Initial temperature 60 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min and hold for 5 min.[7]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

-

Ion Source Temperature: 230 °C[7]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., Bruker 400 MHz).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single pulse.

-

Spectral Width: Appropriate for the proton spectrum.

-

Number of Scans: 16-64.

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Standard proton-decoupled.

-

Spectral Width: Appropriate for the carbon spectrum.

-

Number of Scans: 1024 or more for good signal-to-noise.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

-

For a neat liquid sample, place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Logical and Experimental Workflows

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: A typical workflow for synthesis and analysis.

Conclusion

This technical guide provides essential data and detailed protocols for working with this compound. The tabulated physicochemical properties offer a quick reference, while the experimental procedures for synthesis, reactions, and analysis provide a solid foundation for laboratory work. The inclusion of logical diagrams helps in visualizing the experimental processes. This comprehensive resource is intended to support the research and development activities of scientists and professionals in relevant fields.

References

- 1. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16630-55-0 [chemicalbook.com]

- 3. This compound 16630-55-0, CasNo.16630-55-0 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 4. GSRS [precision.fda.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(Methylthio)propyl Acetate: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(methylthio)propyl acetate, a versatile chemical compound with applications ranging from flavor and fragrance to its emerging role as a key intermediate in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and known applications, with a focus on data relevant to research and development.

Nomenclature and Synonyms

This compound is systematically known by its IUPAC name, 3-methylsulfanylpropyl acetate .[1] It is also widely recognized by a variety of synonyms in commercial and scientific literature. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

| Nomenclature Type | Name |

| IUPAC Name | 3-methylsulfanylpropyl acetate |

| CAS Name | 1-Propanol, 3-(methylthio)-, acetate |

| Common Synonyms | This compound, Methionyl acetate, Acetic acid 3-(methylthio)propyl ester, 3-Acetoxypropyl methyl sulfide, 3-(Methylmercapto)-propyl acetate, 3-(Methylthio)-1-propanol acetate |

| FEMA Number | 3883 |

| JECFA Number | 478 |

| EINECS Number | 240-679-2 |

CAS Registry Number: 16630-55-0[2]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following tables summarize key quantitative data and spectral characteristics.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂S | [2] |

| Molecular Weight | 148.22 g/mol | [2] |

| Boiling Point | 96 °C at 14 mmHg | [3] |

| Density | 1.041 g/cm³ | [3] |

| Refractive Index | 1.4610 - 1.4650 | [3] |

| Flash Point | 92.22 °C (198.00 °F) | [4] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1] |

Spectral Data

Spectral data is critical for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| CH₃-S- | ~2.1 | Singlet | - |

| -S-CH₂- | ~2.5 | Triplet | ~7 Hz |

| -CH₂-CH₂-O- | ~1.9 | Quintet | ~7 Hz |

| -O-CH₂- | ~4.1 | Triplet | ~7 Hz |

| CH₃-C(=O)- | ~2.0 | Singlet | - |

Note: Approximate chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Assignment | Chemical Shift (ppm) |

| C H₃-S- | ~15 |

| -S-C H₂- | ~30 |

| -C H₂-CH₂-O- | ~28 |

| -O-C H₂- | ~63 |

| C H₃-C(=O)- | ~21 |

| -C (=O)- | ~171 |

Note: Approximate chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound exhibits characteristic fragmentation patterns.

| m/z | Relative Intensity | Possible Fragment |

| 43 | High | [CH₃CO]⁺ |

| 73 | Medium | [CH₃SCH₂CH₂]⁺ |

| 88 | High | [M - CH₃SCH₃]⁺ or [CH₂=CH-O-C(=O)CH₃]⁺ |

| 148 | Low | [M]⁺ (Molecular Ion) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2950-2850 | Medium-Strong | C-H stretch (alkyl) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1370 | Medium | C-H bend (methyl) |

Synthesis and Production

This compound can be produced through both biological and chemical synthesis routes.

Biocatalytic Synthesis: The Ehrlich Pathway

In nature, this compound is a metabolite found in various fruits and fermented beverages. Its formation in organisms like Saccharomyces cerevisiae (baker's yeast) occurs via the Ehrlich pathway, starting from the amino acid L-methionine.[5] This biosynthetic route involves a series of enzymatic reactions: transamination, decarboxylation, and reduction to form 3-(methylthio)propan-1-ol (methionol), which is subsequently esterified.[5]

Chemical Synthesis

The most common laboratory and industrial synthesis of this compound is achieved through the esterification of 3-(methylthio)propan-1-ol with an acetylating agent.

This protocol describes a standard Fischer esterification for the synthesis of this compound.

Materials:

-

3-(Methylthio)propan-1-ol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable extraction solvent)

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(methylthio)propan-1-ol and a molar excess of glacial acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Research and Development

While well-established in the flavor and fragrance industry, this compound is also a valuable building block in organic synthesis, including applications relevant to drug discovery and development.

As a Chemical Intermediate

The bifunctional nature of this compound, possessing both an ester and a thioether group, makes it a versatile intermediate.[6] The ester functionality can undergo hydrolysis or transesterification, while the thioether can be oxidized to the corresponding sulfoxide or sulfone, or participate in alkylation reactions.[6] These transformations allow for the introduction of the 3-(methylthio)propyl moiety or its derivatives into more complex molecular scaffolds.

Role in the Synthesis of Bioactive Molecules

While direct incorporation into final drug structures is not extensively documented in readily available literature, its precursor, 3-(methylthio)propan-1-ol, and related structures are used in the synthesis of various bioactive compounds. For instance, derivatives of 3-(methylthio)propan-1-ol have been used to prepare amphiphilic diblock copolymers that are sensitive to reactive oxygen species (ROS), with potential applications as nanocarriers in photodynamic therapy and chemotherapy. Furthermore, there are mentions of its use in the synthesis of prostaglandins and as an auxiliary in the production of hypolipidemic drugs like lovastatin and simvastatin.[3] The unique properties imparted by the flexible thioether chain can be exploited in the design of new chemical entities.

Safety and Handling

For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. As a general guideline, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable chemical entity with a well-defined profile of properties and reactivity. For researchers, scientists, and drug development professionals, its significance extends beyond its traditional use as a flavor and fragrance compound. Its utility as a versatile chemical intermediate, accessible through both biocatalytic and straightforward chemical synthesis, presents opportunities for the development of novel molecules with potential applications in medicine, agriculture, and material science. A thorough understanding of its nomenclature, properties, and reactivity is key to unlocking its full potential in research and development endeavors.

References

- 1. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16630-55-0 [chemicalbook.com]

- 3. This compound 16630-55-0, CasNo.16630-55-0 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 4. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]

- 5. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

Spectroscopic Profile of 3-(Methylthio)propyl Acetate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-(Methylthio)propyl acetate (CAS No. 16630-55-0), a compound of interest in various chemical and biological research fields. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols to facilitate replication and further investigation.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Methionol acetate, Acetic acid 3-(methylthio)propyl ester

-

Molecular Formula: C₆H₁₂O₂S[1]

-

Molecular Weight: 148.22 g/mol [1]

-

Chemical Structure:

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| a | ~4.1 | Triplet (t) | -O-CH₂- | |

| b | ~2.5 | Triplet (t) | -S-CH₂- | |

| c | ~2.1 | Singlet (s) | S-CH₃ | |

| d | ~2.0 | Singlet (s) | C(=O)-CH₃ | |

| e | ~1.9 | Quintet | -CH₂-CH₂-CH₂- |

Note: Predicted values based on typical chemical shifts. For definitive assignments, experimental data from a high-resolution instrument is required.

¹³C NMR (Carbon-13 NMR) Data

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O | ~171.0 |

| -O-CH₂- | ~63.0 |

| -S-CH₂- | ~30.0 |

| -CH₂-CH₂-CH₂- | ~29.0 |

| C(=O)-CH₃ | ~21.0 |

| S-CH₃ | ~15.5 |

Note: Predicted values. Experimental verification is recommended.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1040 | Medium | C-O stretch |

| ~650 | Weak | C-S stretch |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 148 | Moderate | [M]⁺ (Molecular Ion) |

| 88 | High | [CH₃SCH₂CH₂CH₂O]⁺ |

| 73 | High | [CH₃SCH₂CH₂]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in a sample holder.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For a volatile liquid like this compound, Gas Chromatography (GC) is an ideal separation and introduction technique (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Biosynthesis of 3-(Methylthio)propyl Acetate in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(Methylthio)propyl acetate is a sulfur-containing volatile ester that contributes significantly to the characteristic aroma of various fruits, such as melons and pineapples.[1][2] Its biosynthesis is intrinsically linked to the catabolism of the essential amino acid L-methionine.[3][4] This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound in plants, detailing the key enzymatic steps, precursor molecules, and relevant catabolic branches. The document includes structured quantitative data, detailed experimental protocols for the analysis of related sulfur-containing metabolites, and visualizations of the biochemical pathways and experimental workflows to support advanced research and development.

Core Biosynthetic Pathway from L-Methionine

The primary pathway for the formation of this compound in plants is a multi-step process originating from L-methionine, largely following the Ehrlich pathway for amino acid catabolism.[5] This pathway involves a sequence of transamination, decarboxylation, and reduction, followed by a final esterification step.

-

Transamination of L-Methionine: The pathway initiates with the removal of the amino group from L-methionine. This reaction is catalyzed by an L-methionine aminotransferase , yielding 4-(methylthio)-2-oxobutanoate (KMBA).[3][4]

-

Decarboxylation of KMBA: The resulting α-keto acid, KMBA, is then decarboxylated by an α-keto acid decarboxylase to produce 3-(methylthio)propanal, also known as methional.

-

Reduction to Methionol: Methional is subsequently reduced to its corresponding alcohol, 3-(methylthio)-1-propanol (methionol), through the action of an alcohol dehydrogenase (ADH) .

-

Esterification to this compound: The final step is the formation of the acetate ester.[6] This occurs via the esterification of 3-(methylthio)-1-propanol with acetyl-CoA, a reaction catalyzed by an alcohol acetyltransferase (AAT) .[5][7] The availability of substrates like 3-methylbutanol and benzyl alcohol can also be utilized by AATs, indicating a concealed potential in some plants to accumulate various volatile esters.[7]

Alternative L-Methionine Catabolism

In plants such as melon, L-methionine can be catabolized via at least two distinct routes.[3][4] While the Ehrlich pathway leads to the formation of alcohols and esters, a parallel pathway exists that involves the enzyme L-methionine-γ-lyase .[3] This enzyme acts directly on L-methionine to produce methanethiol, α-ketobutyrate, and ammonia.[4] The released methanethiol serves as a precursor for other thiol-derived aroma volatiles.[3] This alternative pathway represents a significant branch point in methionine metabolism and competes for the common substrate, L-methionine.

Quantitative Data

Quantitative data on the biosynthesis of this compound in plants is limited in current literature. However, studies in other biological systems, such as the yeast Saccharomyces cerevisiae, provide valuable insights into production capabilities. Overexpression of the alcohol acetyltransferase gene ATF1 in yeast has been shown to significantly increase the production of both 3-(methylthio)-1-propanol and its acetate ester.[5]

| Compound | Organism | Genetic Modification | Culture Condition | Concentration (g/L) | Reference |

| 3-(Methylthio)-1-propanol | S. cerevisiae | Wild Type CEN.PK113-7D | Bioreactor | 3.5 | [5] |

| This compound | S. cerevisiae | Wild Type CEN.PK113-7D | Bioreactor | Traces | [5] |

| 3-(Methylthio)-1-propanol | S. cerevisiae | ATF1 Overexpression | Optimized Glucose Feed | 2.5 | [5] |

| This compound | S. cerevisiae | ATF1 Overexpression | Optimized Glucose Feed | 2.2 | [5] |

Experimental Protocols

The analysis of sulfur-containing esters and their precursors in plant tissues requires robust methodologies for extraction and quantification. The following protocols are adapted from established methods for analyzing plant metabolites like glucosinolates, which share similar analytical requirements.[8][9][10]

Protocol: Extraction and HPLC Analysis of Sulfur-Containing Metabolites

This protocol describes a method for the extraction and analysis of metabolites from plant material, suitable for compounds like this compound and its precursors.

1. Sample Preparation and Extraction:

- Flash-freeze 50-100 mg of fresh plant tissue (e.g., fruit flesh, leaf) in liquid nitrogen.

- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

- Add 1.0 mL of ice-cold 70% methanol (v/v) to the powder.[9] For quantitative analysis, add a known amount of an appropriate internal standard at this stage.

- Vortex the mixture vigorously for 1 minute and incubate at 70°C for 10 minutes to inactivate enzymes.

- Centrifuge at 12,000 x g for 10 minutes at 4°C.

- Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Analysis:

- Instrumentation: A high-pressure liquid chromatography system equipped with a UV or photodiode array (PDA) detector.

- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[9]

- Mobile Phase:

- Solvent A: Ultrapure water.

- Solvent B: Acetonitrile.

- Gradient: A linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

- Flow Rate: 0.75 mL/min.[9]

- Column Temperature: 40°C.[9]

- Detection: Monitor absorbance at 229 nm, a common wavelength for sulfur-containing compounds, although the optimal wavelength should be determined empirically.[9]

- Quantification: Calculate the concentration of the target analyte by comparing its peak area to a calibration curve generated from pure standards.[9]

// Nodes

Start [label="Plant Tissue Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Grind [label="Grind in Liquid N2"];

Extract [label="Extract with 70% Methanol\n+ Internal Standard"];

Centrifuge [label="Centrifuge to Pellet Debris"];

Filter[label="Filter Supernatant (0.22 µm)"];

HPLC [label="Inject into HPLC-UV System"];

Analyze [label="Data Acquisition & Analysis\n(Peak Integration, Quantification)"];

End [label="Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Grind;

Grind -> Extract;

Extract -> Centrifuge;

Centrifuge -> Filter;

Filter -> HPLC;

HPLC -> Analyze;

Analyze -> End;

}

Protocol: In Vitro Alcohol Acetyltransferase (AAT) Enzyme Assay

This protocol outlines a method to measure the activity of alcohol acetyltransferase in plant-derived cell-free extracts.[7]

1. Preparation of Cell-Free Extract:

- Homogenize 1 g of fresh plant tissue in 3 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1% PVPP).

- Filter the homogenate through four layers of cheesecloth.

- Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C.

- Collect the supernatant (cell-free extract) and determine its protein concentration using a Bradford assay.

2. Enzyme Reaction:

- Prepare a reaction mixture containing:

- 100 µL of cell-free extract

- 50 mM Tris-HCl, pH 7.5

- 10 mM 3-(methylthio)-1-propanol (substrate)

- 10 mM Acetyl-CoA (co-substrate)

- Bring the total reaction volume to 500 µL with extraction buffer.

- Initiate the reaction by adding Acetyl-CoA.

- Incubate at 30°C for 30-60 minutes.

- Stop the reaction by adding 100 µL of 1 M HCl and vortexing.

3. Product Extraction and Analysis:

- Add 500 µL of a water-immiscible solvent (e.g., hexane or methyl tert-butyl ether) containing an internal standard.

- Vortex vigorously for 2 minutes to extract the formed ester.

- Centrifuge at 5,000 x g for 5 minutes to separate the phases.

- Transfer the organic (upper) phase to a new vial for analysis.

- Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced.

References

- 1. This compound | 16630-55-0 [chemicalbook.com]

- 2. This compound 16630-55-0, CasNo.16630-55-0 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 3. Catabolism of L-methionine in the formation of sulfur and other volatiles in melon (Cucumis melo L.) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C6H12O2S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Concealed ester formation and amino acid metabolism to volatile compounds in table grape (Vitis vinifera L.) berries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 9. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Sensory Gatekeeper: An In-depth Technical Guide to the Olfactory Threshold of 3-(Methylthio)propyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the olfactory threshold of 3-(methylthio)propyl acetate, a sulfur-containing ester recognized for its potent and complex aroma profile. By synthesizing available data and established scientific methodologies, this document offers a detailed exploration of its sensory detection, the experimental protocols for its determination, and the underlying biochemical signaling pathways of olfaction.

Quantitative Olfactory Threshold Data